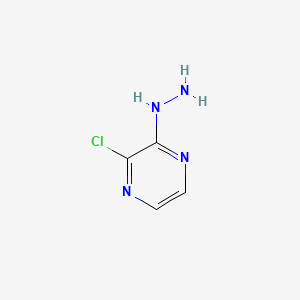

2-Chloro-3-hydrazinylpyrazine

説明

Structure

3D Structure

特性

IUPAC Name |

(3-chloropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUGNIKJWZNTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313546 | |

| Record name | 2-chloro-3-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63286-28-2 | |

| Record name | 63286-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-hydrazinopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Lynchpin of Pyrazine-Based Drug Discovery: A Technical Guide to 2-Chloro-3-hydrazinylpyrazine

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-hydrazinylpyrazine, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delves into its fundamental chemical properties, structural elucidation, and synthetic pathways. Emphasis is placed on its strategic application in the design and discovery of novel therapeutic agents, supported by detailed reaction mechanisms and experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique reactivity of this compound for the creation of innovative pharmaceuticals.

Introduction: The Strategic Importance of the Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore for targeting a wide array of biological targets.[1] Within the diverse family of pyrazine derivatives, this compound has emerged as a particularly versatile and valuable intermediate. Its bifunctional nature, possessing both a reactive hydrazinyl group and a displaceable chloro substituent, allows for a multitude of chemical transformations, paving the way for the synthesis of complex molecular architectures. This guide will explore the chemical intricacies of this compound and illuminate its role as a cornerstone in the development of next-generation therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Source(s) |

| CAS Number | 63286-28-2 | [2] |

| Molecular Formula | C₄H₅ClN₄ | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 154-159 °C | [2] |

| SMILES | NNc1nccnc1Cl | [2] |

| InChI | 1S/C4H5ClN4/c5-3-4(9-6)8-2-1-7-3/h1-2H,6H2,(H,8,9) | [2] |

Storage and Handling: this compound is typically stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Structural Elucidation and Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazine ring, typically in the aromatic region (δ 7.5-8.5 ppm). The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will exhibit four signals corresponding to the carbon atoms of the pyrazine ring. The carbon atom attached to the chlorine will be significantly influenced by its electronegativity.

-

FT-IR: The infrared spectrum will be characterized by stretching vibrations of the N-H bonds of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N and C=C stretching of the pyrazine ring (around 1500-1650 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 144 and an M+2 peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound. Predicted collision cross-section data for various adducts can be found in public databases.[3]

Synthesis of this compound: A Reliable Protocol

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom in 2,3-dichloropyrazine with hydrazine hydrate. This reaction is analogous to the well-documented synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine.[4][5][6]

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing pyrazine ring activates the chlorine atoms towards nucleophilic attack. The hydrazine, a potent nucleophile, displaces one of the chlorine atoms. The selectivity for monosubstitution at the 3-position is generally high under controlled conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Materials:

-

2,3-Dichloropyrazine

-

Hydrazine hydrate (80% or higher)

-

Ethanol or Tetrahydrofuran (THF)

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloropyrazine (1 equivalent) in a suitable solvent such as ethanol or THF.[7]

-

Slowly add hydrazine hydrate (4-6 equivalents) to the stirred solution at room temperature.[6]

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

A precipitate of this compound will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Dry the product under vacuum to obtain the final compound. High yields (up to 95-99%) have been reported for the analogous pyridine synthesis.[6]

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two reactive sites: the nucleophilic hydrazinyl group and the electrophilic carbon bearing the chlorine atom.

Reactions of the Hydrazinyl Group

The primary amine of the hydrazinyl moiety is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable Schiff bases (hydrazones).[1] This reaction is often catalyzed by a small amount of acid.[1]

Caption: General scheme for Schiff base formation.

Reactions Involving the Chloro Group

The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, although it is less reactive than the hydrazinyl group. This allows for sequential functionalization, where the hydrazinyl group is first reacted, followed by displacement of the chlorine. This dual reactivity is a key advantage in building molecular complexity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a cornerstone for the synthesis of a wide range of biologically active compounds.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

A significant application of this building block is in the development of acetylcholinesterase (AChE) inhibitors.[1] AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for Alzheimer's disease.[1] Schiff base derivatives of this compound have shown potent AChE inhibitory activity.[1] For instance, derivatives synthesized from various substituted benzaldehydes have demonstrated promising in vitro activity.[1]

A Versatile Scaffold for Diverse Biological Targets

The pyrazine nucleus is present in drugs with a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and antidiabetic properties.[1] The ability to readily modify the this compound core allows for the creation of large libraries of compounds for high-throughput screening against various biological targets. The hydrazide functionality is a key feature in many bioactive molecules, contributing to their therapeutic effects.[8]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with its dual reactivity, provides a powerful platform for the generation of diverse and complex molecular structures. The demonstrated success in creating potent enzyme inhibitors underscores its immense potential in the ongoing quest for novel therapeutics. As drug discovery continues to evolve, the strategic application of such key intermediates will undoubtedly play a crucial role in the development of next-generation medicines.

References

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-クロロ-3-ヒドラジノピラジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - 2-chloro-3-hydrazinopyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

- 4. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 7. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-3-hydrazinylpyrazine CAS number and molecular weight

An In-depth Technical Guide to 2-Chloro-3-hydrazinylpyrazine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will move beyond basic data to discuss the causality behind its synthetic routes, its strategic value in drug design, and the rigorous analytical and safety protocols required for its effective use.

Core Chemical Identity and Significance

This compound is a bifunctional pyrazine derivative that has garnered significant interest as a versatile building block in the synthesis of complex nitrogen-containing heterocycles.[1] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a nucleophilic hydrazinyl moiety and a chloro-substituted aromatic ring amenable to substitution and cross-coupling reactions. This dual functionality allows for sequential and controlled molecular elaboration, making it a valuable precursor for creating libraries of compounds for high-throughput screening.[1]

The pyrazine ring itself is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs due to its ability to form key hydrogen bonds and participate in various biological interactions.[2] The incorporation of chloro and hydrazinyl groups onto this core provides chemists with reliable handles for constructing novel molecular architectures, particularly for targeting kinases and other enzymes.[1]

| Identifier | Value | Source(s) |

| CAS Number | 63286-28-2 | [3][4] |

| Molecular Formula | C₄H₅ClN₄ | [3][4] |

| Molecular Weight | 144.56 g/mol | [3][4] |

| Common Synonyms | (3-chloropyrazin-2-yl)hydrazine, 3-Chloro-2(H)-pyrazinone hydrazone | [4][5] |

| InChI Key | PUUGNIKJWZNTBK-UHFFFAOYSA-N |

Physicochemical and Handling Protocols

Proper characterization and handling are foundational to reproducible research. The physical properties of this compound dictate its storage and handling requirements.

| Property | Data | Source(s) |

| Appearance | Solid | |

| Melting Point | 154-159 °C (Typical); 170-172 °C (Literature) | |

| Purity | ≥95% (Commercially available) | |

| Solubility | Soluble in polar organic solvents like ethanol and DMF.[1][6] | |

| Storage | Store under an inert atmosphere, protected from light, in a freezer at -20°C.[3] |

Self-Validating Storage Protocol: The compound's sensitivity necessitates stringent storage conditions to prevent degradation. The primary degradation pathway involves oxidation of the hydrazine group. Storing under an inert gas (e.g., argon or nitrogen) displaces oxygen, while freezing minimizes kinetic degradation. The dark environment prevents photochemical reactions. Verification of material integrity before use via a quick TLC or melting point check against the certificate of analysis is a mandatory self-validating step.

Synthesis and Mechanistic Insights

The most prevalent and high-yield synthesis of this compound is achieved through the nucleophilic aromatic substitution of 2,3-dichloropyrazine with hydrazine hydrate.[1][6]

Expert Insight: The regioselectivity of this reaction is a key consideration. The chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effects of the adjacent ring nitrogen. Hydrazine, a potent nucleophile, preferentially attacks this more electrophilic center, displacing the chloride ion.

High-Yield Synthesis Protocol:

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyridine (1.0 eq) and hydrazine hydrate (4.0-6.0 eq).[6]

-

Solvent Addition: Add a polar solvent such as ethanol. The mass ratio of hydrazine hydrate to solvent is typically optimized around 1:0.05-0.25.[6]

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: Cool the reaction mixture to room temperature. The product typically precipitates out of solution.

-

Purification: Collect the solid product by suction filtration, wash with cold water to remove excess hydrazine and salts, and dry under vacuum to yield the final product with >95% purity.[6][7]

Causality Behind Choices:

-

Excess Hydrazine: Using a molar excess of hydrazine hydrate drives the reaction to completion and minimizes the formation of bis-substituted byproducts.

-

Polar Solvent: Solvents like ethanol are chosen because they effectively dissolve the reactants and facilitate the reaction, often leading to yields as high as 99%.[1]

-

Reflux: Heating provides the necessary activation energy for the substitution reaction, ensuring a reasonable reaction time. Microwave-assisted protocols can dramatically shorten this time from hours to minutes.[1]

Caption: High-yield synthesis workflow for this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two reactive sites, which can be addressed selectively.

-

Hydrazinyl Group Reactivity: The primary amine of the hydrazinyl group is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. This is a common first step in building more complex heterocyclic systems.[1]

-

Chloro Group Reactivity: The chlorine atom can be displaced via nucleophilic aromatic substitution or, more versatilely, serve as a handle for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[1] This allows for the introduction of a wide array of aryl, alkyl, or amino substituents.

Caption: Dual reactivity pathways of this compound.

Case Study: Development of Acetylcholinesterase (AChE) Inhibitors

A compelling application is in the development of treatments for Alzheimer's disease.[2] A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[2]

Researchers have used this compound as a starting scaffold. By reacting it with various substituted aldehydes, a series of Schiff base derivatives were synthesized.[2] These new molecules were then evaluated for their ability to inhibit AChE. This modular approach allows for the systematic exploration of structure-activity relationships (SAR), where different aldehyde substituents can be tested to optimize binding affinity and inhibitory potency against the target enzyme.[2] One derivative, CHP4, emerged as a potent AChE inhibitor and demonstrated neuroprotective effects, highlighting the scaffold's potential in developing multifunctional anti-AD agents.[2]

Analytical Characterization

Rigorous analytical validation is non-negotiable in research and development. A multi-technique approach is required to confirm the identity, purity, and structure of this compound and its derivatives.

| Analytical Method | Purpose and Expected Outcome |

| HPLC (High-Performance Liquid Chromatography) | Quantifies purity. A primary peak corresponding to the product should be observed, with purity typically >95%.[6] |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms molecular weight. The mass spectrum should show a parent ion peak corresponding to the calculated molecular weight (144.56 m/z for [M]+, 145.56 m/z for [M+H]+).[1] |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Elucidates the chemical structure. ¹H and ¹³C NMR spectra provide information on the number and environment of protons and carbons, confirming the pyrazine ring structure and substituent positions.[2] |

| FTIR (Fourier-Transform Infrared) Spectroscopy | Identifies functional groups. Characteristic peaks for N-H stretching (hydrazine) and C-Cl stretching should be present.[8] |

Safety and Hazard Management

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: Acutely toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[9] The signal word is "Danger".

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.[10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Avoid inhalation of dust and direct contact with skin and eyes.[12][14]

-

Prevent dust formation during handling.[14]

-

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[10][11]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek urgent medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11][12]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[10][12]

-

References

- 1. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]

- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound - CAS:63286-28-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound - High purity | EN [georganics.sk]

- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 7. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

2-Chloro-3-hydrazinylpyrazine material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Chloro-3-hydrazinylpyrazine

Introduction

This compound is a heterocyclic building block increasingly utilized by researchers and scientists in the fields of medicinal chemistry and drug development. Its unique structure, featuring a pyrazine ring substituted with both a chloro and a hydrazinyl group, makes it a valuable intermediate for synthesizing a range of complex molecules with potential therapeutic applications. However, its utility in the laboratory is matched by a significant hazard profile that demands rigorous safety protocols.

This guide serves as a comprehensive technical resource for professionals handling this compound. Moving beyond a simple recitation of safety data, it provides an in-depth analysis of the hazards associated with this compound, explains the causality behind recommended safety procedures, and offers actionable protocols to ensure a secure laboratory environment.

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe handling. These properties influence its behavior under various laboratory conditions and dictate appropriate storage and handling measures.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | (3-chloropyrazin-2-yl)hydrazine, 3-Chloro-2(H)-pyrazinone hydrazone | |

| CAS Number | 63286-28-2 | |

| Molecular Formula | C₄H₅ClN₄ | |

| Molecular Weight | 144.56 g/mol | |

| Appearance | Solid | |

| Melting Point | 154-159 °C (some sources report 170-172 °C) |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The signal word "Danger" indicates a high level of hazard. A thorough understanding of its toxicological endpoints is critical for risk mitigation.

GHS Classification Summary

The compound presents multiple health risks, primarily acute toxicity if ingested and severe damage to the eyes, alongside irritation to the skin and respiratory system.

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed |

| Skin Irritation (Category 2) | H315 | Causes skin irritation |

| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation |

Source: Sigma-Aldrich

Toxicological Insights

-

Acute Oral Toxicity (H301): The Category 3 classification signifies that small quantities of the substance can cause toxic effects or even fatality if ingested. This necessitates stringent measures to prevent oral exposure, including a strict prohibition on eating, drinking, or smoking in handling areas.

-

Serious Eye Damage (H318): This is the most severe ocular hazard classification, indicating a risk of irreversible eye damage or blindness upon contact. The chemical's properties can lead to rapid and severe tissue destruction. This is why the use of chemical splash goggles, not just safety glasses, is mandatory.

-

Skin and Respiratory Irritation (H315 & H335): As a solid powder, the compound can easily become airborne, posing an inhalation risk that targets the respiratory system. Direct contact with the skin will cause irritation. These hazards underscore the importance of handling the material within a certified chemical fume hood and using appropriate gloves.

Caption: Hazard profile of this compound.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable. The causality for these procedures is directly linked to the compound's hazard profile.

Experimental Protocol: Standard Handling Workflow

-

Preparation: Before handling, ensure a certified chemical fume hood is operational. Designate a specific area for the work.

-

Personal Protective Equipment (PPE): Don a standard laboratory coat, nitrile gloves (inspect for integrity before use), and tightly-fitting chemical safety goggles.

-

Weighing and Transfer: Conduct all manipulations, especially weighing, within the fume hood to contain airborne dust. Use non-sparking tools.

-

Post-Handling: After use, tightly seal the container. Decontaminate the work surface and any equipment used.

-

Hygiene: Remove gloves and wash hands thoroughly with soap and water. Do not remove contaminated clothing from the laboratory.

Caption: Standard workflow for handling this compound.

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidental exposure.

-

Location: Store in a dry, cool, and well-ventilated place.

-

Security: The container must be stored locked up, accessible only to authorized personnel, due to its acute toxicity.

-

Segregation: Keep apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Container: Always keep the container tightly closed to prevent moisture ingress and release of vapors or dust. The designated storage class is 6.1C, for combustible and acutely toxic compounds.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and correct action is crucial to minimize harm.

First-Aid Measures for Exposure

| Exposure Route | Protocol | Rationale |

| Inhalation | 1. Immediately move the victim to fresh air.2. If breathing is difficult, administer oxygen.3. If breathing has stopped, perform artificial respiration.4. Seek immediate medical attention. | To remove the individual from the contaminated atmosphere and provide respiratory support. |

| Skin Contact | 1. Immediately remove all contaminated clothing.2. Wash the affected area with plenty of soap and water.3. Seek medical attention if irritation develops or persists. | To quickly |

A Technical Guide to the Commercial Availability and Application of 2-Chloro-3-hydrazinylpyrazine for Advanced Research

Abstract: This guide provides an in-depth analysis of 2-Chloro-3-hydrazinylpyrazine (CAS No. 63286-28-2), a critical heterocyclic building block for researchers in drug discovery and medicinal chemistry. We will explore its commercial availability, procurement strategies, quality control verification, and key synthetic applications. This document is intended for scientists and development professionals seeking to leverage this versatile intermediate in their research pipelines.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional pyrazine derivative whose strategic value lies in its two reactive sites: a nucleophilic hydrazinyl group and an electrophilic chloro-substituted pyrazine ring. This unique arrangement makes it an ideal precursor for constructing complex, nitrogen-containing heterocyclic scaffolds, which are prevalent in biologically active molecules.[1] The pyrazine ring itself is a vital scaffold found in numerous clinically approved drugs, exhibiting a wide range of pharmacological activities, including antibacterial, anti-cancer, and diuretic properties.[2]

This compound serves as a cornerstone for generating molecular libraries aimed at high-throughput screening and for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and agents for neurodegenerative diseases like Alzheimer's.[1][2] Understanding the commercial landscape and technical specifications of this reagent is the first step in harnessing its synthetic potential.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research (milligrams) to pilot-scale production (multi-kilogram batches).[3] Purity levels typically range from 95% to 98%, which is suitable for most synthetic applications.

Comparative Supplier Analysis

When procuring this reagent, researchers should consider factors beyond price, including purity, available analytical data (e.g., NMR, LC-MS), lead times, and available pack sizes. Below is a summary of prominent suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Catalog Example |

| Sigma-Aldrich (Merck) | 63286-28-2 | 95% | 1g | 738964[4] |

| Georganics | 63286-28-2 | High Purity | mg to multi-kg | GEO-03685[3] |

| Ottokemi | 63286-28-2 | 95% | Semi-bulk and bulk | C 2561[5] |

| BLDpharm (via Lead Sci) | 63286-28-2 | 98% | 100mg, 1g, 5g, 25g | BD224108[6] |

| Sunway Pharm | 63286-28-2 | N/A | Custom | CB14844[7] |

Note: Availability and pricing are subject to change. Researchers should verify details directly with the supplier.

Procurement and Quality Verification Workflow

A systematic approach to procurement and validation is crucial to ensure experimental reproducibility. The workflow below outlines a best-practice procedure from supplier selection to material release for synthesis.

Caption: Workflow for Procurement and Quality Control.

Key Applications in Drug Discovery

The primary utility of this compound is as a versatile synthon for building more complex molecules.[1][3] Its bifunctional nature allows for sequential or one-pot reactions to generate diverse heterocyclic cores.

Condensation and Cyclization Reactions

The hydrazinyl group is highly nucleophilic and readily participates in condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazones.[1][2] These intermediates can be further cyclized to create fused ring systems. A prominent application is the synthesis of novel acetylcholinesterase inhibitors (AChEIs) as potential treatments for Alzheimer's disease.[2] In a typical procedure, this compound is refluxed with a substituted aldehyde in the presence of an acid catalyst to yield Schiff-base derivatives.[2]

Cross-Coupling and Substitution

The chloro group on the pyrazine ring is susceptible to nucleophilic aromatic substitution and can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] This allows for the introduction of a wide variety of substituents, enabling extensive structural diversification to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]

The diagram below illustrates its role as a central building block.

Caption: Role as a versatile chemical building block.

Analytical Characterization & Quality Control

Verifying the identity and purity of the starting material is paramount. Suppliers often provide a Certificate of Analysis (CoA), but independent verification is recommended.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Confirms the molecular weight (144.56 g/mol ).[4]

-

Melting Point (mp): The reported melting point is in the range of 154-159 °C, which serves as a useful indicator of purity.[4]

-

Thin Layer Chromatography (TLC): A rapid method to assess purity and monitor reaction progress.[2]

Example Protocol: ¹H NMR Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Vortex briefly to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and wipe the exterior clean.

-

Insert the tube into the NMR spectrometer for analysis.

Safe Handling and Storage

Proper handling and storage are critical due to the compound's hazard profile.

Hazard Profile:

-

Toxicity: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[4]

-

Corrosivity: Can cause skin irritation and serious eye damage.[4]

-

Irritation: May cause respiratory irritation.[4]

Handling Recommendations:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

-

Avoid breathing dust or fumes.[10]

-

Wash hands thoroughly after handling.[10]

-

Minimize dust generation and accumulation.[10]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible substances and sources of ignition.[10]

-

For long-term stability, some suppliers recommend storage in a freezer under an inert atmosphere.[6]

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of novel heterocyclic compounds in pharmaceutical research. Its dual reactivity provides a robust platform for creating diverse molecular architectures. By implementing a rigorous procurement and quality control process, and adhering to strict safety protocols, researchers can effectively and safely leverage this building block to accelerate the discovery of new therapeutic agents.

References

- 1. 2-Chloro-3-hydrazinylpyridine | Research Chemical [benchchem.com]

- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - High purity | EN [georganics.sk]

- 4. 2-氯-3-肼基吡嗪 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Manufacturers of 2-Chloro-3-hydrazinopyrazine, 95%, CAS 63286-28-2, C 2561, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. This compound - CAS:63286-28-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. afgsci.com [afgsci.com]

A Guide to the Spectroscopic Characterization of 2-Chloro-3-hydrazinylpyrazine

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-3-hydrazinylpyrazine (CAS: 63286-28-2), a key heterocyclic building block in medicinal chemistry and drug development. While experimental spectra for the parent compound are not widely available in public databases, this guide synthesizes data from its derivatives and foundational spectroscopic principles to offer a robust predictive analysis for researchers and scientists.

Introduction

This compound is a bifunctional molecule featuring a pyrazine core, a halogen substituent, and a nucleophilic hydrazinyl group. This combination of features makes it a valuable synthon for creating a diverse range of derivatives, particularly through condensation reactions with aldehydes and ketones to form hydrazones. These derivatives have been investigated for various biological activities, including potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment.[1] Accurate structural confirmation is paramount, and a thorough understanding of its spectroscopic signature is the first line of validation.

This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretations are grounded in data from closely related Schiff-base derivatives and established principles of spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of its derivatives, the following sections outline the predicted ¹H and ¹³C NMR spectra.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be relatively simple, showing two signals for the aromatic protons on the pyrazine ring and additional signals for the hydrazinyl protons. The exact chemical shifts of the N-H protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding and exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5 | ~7.8 - 8.0 | Doublet | ~2.5 - 3.0 |

| H6 | ~7.6 - 7.8 | Doublet | ~2.5 - 3.0 |

| -NH- | Broad singlet | - | |

| -NH₂ | Broad singlet | - |

Causality and Interpretation:

-

Aromatic Protons (H5, H6): The two protons on the pyrazine ring are adjacent to each other and are expected to appear as a pair of doublets due to mutual coupling. In various Schiff-base derivatives, these protons typically resonate between 7.8 and 8.2 ppm.[1] The electron-withdrawing nature of the pyrazine nitrogens and the chlorine atom deshields these protons, shifting them downfield.

-

Hydrazinyl Protons (-NH-NH₂): The protons on the hydrazinyl group are expected to appear as broad signals due to quadrupole broadening from the nitrogen atoms and potential chemical exchange with the solvent. Their chemical shifts are highly variable. In the spectra of derivatives, the remaining NH proton appears as a singlet far downfield (often >10 ppm), suggesting strong deshielding.[1] For the parent compound, we would anticipate distinct, broad signals for the NH and NH₂ groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display four distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~148 - 152 |

| C3 | ~145 - 149 |

| C5 | ~133 - 136 |

| C6 | ~130 - 133 |

Causality and Interpretation:

-

C2 and C3: These carbons are the most deshielded due to their direct attachment to electronegative atoms. C2, bonded to both a nitrogen and a chlorine, is expected to be significantly downfield. C3, bonded to two nitrogens and the hydrazinyl group, will also be in a similar downfield region. Differentiating between C2 and C3 would typically require advanced 2D NMR experiments like HMBC. In derivatives, these carbons are consistently observed in the 141-148 ppm range.[1]

-

C5 and C6: These are standard aromatic carbons bonded to hydrogen. Their chemical shifts are primarily influenced by the ring nitrogens and are expected in the 130-136 ppm region, which is consistent with the data observed for pyrazine derivatives.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons as it can help resolve N-H signals.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse sequence. A sufficient number of scans (e.g., 16-32) should be averaged to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions from the N-H bonds of the hydrazine group, the C=N and C=C bonds of the pyrazine ring, and the C-Cl bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3450 | Two or more bands, potentially broad, from the -NHNH₂ group. |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium-intensity bands. |

| C=N / C=C Stretch | 1500 - 1650 | Medium to strong bands characteristic of the pyrazine ring. |

| N-H Bend | 1550 - 1650 | Bending vibration of the -NH₂ group. |

| C-Cl Stretch | 600 - 800 | Strong band in the fingerprint region. |

Causality and Interpretation:

-

N-H Stretching: The most diagnostic feature will be the N-H stretching vibrations from the hydrazinyl moiety, expected between 3200 and 3450 cm⁻¹. Typically, primary amines and hydrazines show two bands in this region corresponding to symmetric and asymmetric stretching. In solid-state (KBr) spectra of derivatives, a single N-H stretch is often observed around 3200-3420 cm⁻¹.[1]

-

Aromatic Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring will appear in the 1500-1650 cm⁻¹ region.

-

C-Cl Stretching: A strong absorption corresponding to the C-Cl stretch should be visible in the fingerprint region, typically between 600 and 800 cm⁻¹. In derivatives, this has been noted around 700-750 cm⁻¹.[1]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic background subtraction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 145.0276 | Molecular ion with a proton adduct (positive ion mode). |

| [M]⁺˙ | 144.0197 | Molecular ion (radical cation). |

| Isotope Peak | ~147 (for [M+H]⁺) | A peak at M+2 with ~1/3 the intensity of the molecular ion peak, characteristic of a single chlorine atom. |

Data predicted by PubChem CID 321430.

Causality and Interpretation:

-

Molecular Ion Peak: The molecular weight of this compound is 144.56 g/mol . In a high-resolution mass spectrum, the exact mass will be observed. The most crucial feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M) and another, approximately one-third as intense, for the molecule containing ³⁷Cl (M+2).

-

Fragmentation: Common fragmentation pathways could include the loss of the hydrazinyl group (-N₂H₃), loss of chlorine, or cleavage of the pyrazine ring. The specific fragmentation pattern would depend on the ionization method used (e.g., Electron Ionization vs. Electrospray Ionization).

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the characteristic isotopic pattern for a monochlorinated compound.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the complete spectroscopic characterization and validation of a synthesized batch of this compound.

Caption: A standard workflow for the structural confirmation of this compound using orthogonal spectroscopic techniques.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from its known derivatives and applying fundamental principles, researchers can confidently interpret the NMR, IR, and Mass Spectra of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the structural verification process, which is a cornerstone of scientific integrity in drug discovery and development.

References

Introduction: The Strategic Importance of 2-Chloro-3-hydrazinylpyrazine

An In-Depth Technical Guide to 2-Chloro-3-hydrazinylpyrazine and its Role in Heterocyclic Chemistry

In the landscape of modern synthetic chemistry, this compound stands out as a pivotal precursor for the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique bifunctional nature, possessing both a reactive hydrazinyl group and a displaceable chloro substituent on a pyrazine core, renders it an exceptionally versatile building block. This guide provides a comprehensive overview of its synthesis, properties, and, most critically, its strategic application in the assembly of fused heterocyclic systems such as pyrazolopyrazines and triazolopyrazines, which are of significant interest in medicinal chemistry and drug development. Pyrazine-containing compounds have demonstrated diverse biological activities, and this starting material provides a direct and efficient entry into novel chemical entities.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₄ | [2] |

| Molecular Weight | 144.56 g/mol | |

| CAS Number | 63286-28-2 | |

| Appearance | Solid | |

| Melting Point | 154-159 °C | |

| InChI Key | PUUGNIKJWZNTBK-UHFFFAOYSA-N | |

| SMILES | NNc1nccnc1Cl |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

-

Hazard Classifications : Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage. It is harmful if swallowed, causes skin irritation, and is at risk of causing serious eye damage.[3]

-

Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] Handling should be performed in a well-ventilated area or a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a di-chlorinated pyrazine precursor with hydrazine. 2,3-Dichloropyrazine is a common starting material for this transformation. The hydrazine selectively displaces one of the chloro groups due to the reaction conditions.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is a representative procedure based on established chemical principles for hydrazine substitution reactions on chloro-heterocycles.[5]

-

Reaction Setup : To a solution of 2,3-dichloropyrazine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine monohydrate (1.1 to 1.5 eq) dropwise at room temperature.

-

Reaction Execution : The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with water, and the solid precipitate is collected by vacuum filtration.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Synthesis Workflow Diagram

References

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-3-hydrazinopyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. TW202120478A - New processes for synthesis of (3-chloro-2-pyridyl)hydrazine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Chloro-3-hydrazinylpyrazine: An Application Note and Protocol for Pharmaceutical Research

Abstract

This comprehensive guide details the synthesis of 2-Chloro-3-hydrazinylpyrazine, a critical building block in contemporary drug discovery, from the readily available precursor, 2,3-dichloropyrazine. The document provides a robust, step-by-step protocol grounded in the principles of nucleophilic aromatic substitution. Beyond a simple recitation of procedural steps, this note elucidates the underlying chemical logic, addresses potential challenges, and offers expert insights to ensure reproducible, high-yield synthesis. Safety considerations, particularly concerning the handling of hydrazine hydrate, are thoroughly addressed. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a reliable method for the preparation of this key intermediate.

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a hydrazinyl group at the 3-position of a 2-chloropyrazine core creates a versatile intermediate, this compound. This compound serves as a linchpin for the synthesis of a diverse array of derivatives, including Schiff bases and other heterocyclic systems, which have shown promise as potent therapeutic agents. For instance, derivatives of this compound have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1] The strategic placement of the chloro and hydrazinyl functional groups allows for subsequent, selective modifications, making it an invaluable tool for generating compound libraries in the drug discovery process.

The Chemical Rationale: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound from 2,3-dichloropyrazine proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the electron-rich hydrazine hydrate acts as the nucleophile, attacking one of the electron-deficient carbon atoms of the dichloropyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms, which facilitates nucleophilic attack.

The reaction's selectivity, where hydrazine preferentially displaces one chlorine atom over the other, is a key aspect of this synthesis. This selectivity is governed by the electronic environment of the pyrazine ring and the reaction conditions. The presence of one chlorine atom deactivates the ring, making the second substitution more difficult. By carefully controlling stoichiometry and reaction time, monosubstitution can be favored.

Safety First: Essential Precautions for a Safe Synthesis

Hydrazine hydrate is a hazardous substance and requires strict safety protocols. It is corrosive, toxic upon ingestion, inhalation, and skin contact, and is a suspected carcinogen.[2][3][4] All manipulations involving hydrazine hydrate must be conducted in a well-ventilated fume hood.[2]

Personal Protective Equipment (PPE) is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield are essential.[2][3]

-

Hand Protection: Nitrile or chloroprene gloves should be worn.[2]

-

Body Protection: A flame-resistant lab coat is required.[2]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4]

-

Spills: Treat all spills as major incidents. Evacuate the area and follow institutional procedures for hazardous chemical spills.[2]

2,3-Dichloropyrazine is also a hazardous chemical and should be handled with care, avoiding skin and eye contact.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks to monitor reaction completion.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2,3-Dichloropyrazine | ≥98% | Sigma-Aldrich | 4858-85-9 | Starting material. |

| Hydrazine Hydrate | ≥80% solution | Sigma-Aldrich | 7803-57-8 | Nucleophile. Handle with extreme caution. |

| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 | Reaction solvent. |

| Deionized Water | N/A | In-house | 7732-18-5 | For washing the product. |

Equipment

-

Round-bottom flask (50 mL or appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Buchner funnel and filter flask

-

Glassware for filtration and washing

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

TLC developing chamber

-

UV lamp for TLC visualization

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloropyrazine (10 mmol).

-

Solvent Addition: Add ethanol (20 mL) to the flask.

-

Nucleophile Addition: While stirring, carefully add hydrazine hydrate (10 mmol) dropwise to the solution at room temperature.[5][6]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of n-hexane and ethyl acetate (e.g., 6:4 v/v).[1] The disappearance of the 2,3-dichloropyrazine spot and the appearance of a new, more polar product spot will indicate the reaction's progression. The reaction is typically complete within 2 to 8 hours.[5][7]

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

-

Drying: Dry the product under vacuum to a constant weight. The expected product is a solid with a melting point in the range of 154-159 °C.[8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (154-159 °C).[8]

-

Spectroscopy:

Reaction Workflow and Logic

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Expert Insights

-

Low Yield: If the yield is lower than expected, consider extending the reflux time. Ensure that the hydrazine hydrate used is of high quality, as it can degrade over time. The molar ratio of hydrazine hydrate to dichloropyrazine can also be optimized; some procedures suggest using a slight excess of hydrazine hydrate.[7]

-

Formation of Di-substituted Product: If a significant amount of the di-hydrazinylpyrazine byproduct is formed, reduce the reaction time and ensure that no more than one equivalent of hydrazine hydrate is used.

-

Purification Challenges: If the product is not pure after filtration and washing, recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be employed to further purify the compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and reproducibly prepare this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ehs.ucsb.edu [ehs.ucsb.edu]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 8. 2-Chloro-3-hydrazinopyrazine 95 63286-28-2 [sigmaaldrich.com]

- 9. This compound - High purity | EN [georganics.sk]

detailed experimental protocol for 2-Chloro-3-hydrazinylpyrazine synthesis

An Application Note and Detailed Protocol for the Synthesis of 2-Chloro-3-hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution reaction between 2,3-dichloropyrazine and hydrazine hydrate. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization methods to ensure a reliable and reproducible outcome.

Introduction: The Significance of this compound

Pyrazine derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of a hydrazinyl group provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery. This compound, in particular, serves as a crucial intermediate for creating more complex molecules, such as Schiff bases with potential therapeutic applications, including acetylcholinesterase inhibitors for Alzheimer's disease treatment.[1]

The synthesis detailed herein is based on the well-established reaction of a dihalo-heterocycle with hydrazine, a common strategy for producing hydrazinyl-substituted pyridines and pyrazines.[2][3][4] The protocol is optimized for high yield and purity, providing a reliable method for laboratory-scale production.

Reaction Principle: Nucleophilic Aromatic Substitution

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is susceptible to attack by nucleophiles. Hydrazine (H₂NNH₂) acts as a potent nucleophile, attacking one of the carbon atoms bonded to a chlorine atom on the 2,3-dichloropyrazine ring. The reaction proceeds via a Meisenheimer complex intermediate, followed by the departure of a chloride ion as the leaving group.

The reaction is regioselective, with the substitution preferentially occurring at one of the chloro-positions. Using an excess of hydrazine hydrate can favor the mono-substituted product and minimize the formation of the di-hydrazinyl byproduct. The choice of a polar solvent helps to stabilize the charged intermediate and facilitate the reaction.[5]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and verification of this compound.

Caption: Synthesis and purification workflow.

Materials and Equipment

Reagents & Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |

| 2,3-Dichloropyrazine | C₄H₂Cl₂N₂ | 148.98 | 4858-85-9 | ≥98% | Sigma-Aldrich, etc. |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 | 80% solution | Sigma-Aldrich, etc. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% | Standard Supplier |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | In-house |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC Grade | For TLC |

| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | HPLC Grade | For TLC |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Glass funnel and filter paper

-

Büchner funnel and flask for vacuum filtration

-

Vacuum oven

-

TLC plates (Silica gel 60 F254)

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

-

NMR spectrometer (for characterization)

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous hydrazinyl-heterocycles.[4][5]

Reaction Setup

-

Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyrazine (7.45 g, 0.05 mol).

-

Solvent Addition : Add 75 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

-

Apparatus Assembly : Attach a reflux condenser to the flask and ensure a gentle flow of cooling water. Place the flask in a heating mantle on a magnetic stirrer.

Reaction Execution

-

Reagent Addition : Slowly add hydrazine hydrate (80% solution, 12.5 mL, ~0.2 mol) to the stirred solution at room temperature using a dropping funnel over 15-20 minutes. An exotherm may be observed.

-

Rationale: A molar excess of hydrazine hydrate (approx. 4 equivalents) is used to ensure complete consumption of the starting material and to favor mono-substitution.[5] Adding it dropwise helps control the initial reaction rate.

-

-

Reflux : After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain this temperature for 4-6 hours.

-

Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

TLC System : Use a mobile phase of n-hexane:ethyl acetate (e.g., 6:4 or 7:3 v/v).

-

Procedure : Spot the starting material (a solution of 2,3-dichloropyrazine) and the reaction mixture on a TLC plate. The product, being more polar, will have a lower Rf value than the starting material. The reaction is considered complete when the starting material spot is no longer visible under UV light.

-

Product Isolation and Purification

-

Crystallization : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product will begin to crystallize. For enhanced precipitation, the flask can be placed in an ice bath for 30-60 minutes.

-

Filtration : Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing : Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying : Transfer the white to off-white solid to a watch glass and dry it in a vacuum oven at 50-60°C until a constant weight is achieved.

Characterization

-

Yield : Calculate the percentage yield of the product. A typical yield for this type of reaction is in the range of 85-95%.

-

Melting Point : Determine the melting point of the dried solid. The literature value for this compound is 170-172 °C. A sharp melting point close to this range is indicative of high purity.

-

Spectroscopic Analysis : Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions and Waste Disposal

CAUTION : This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

-

Hydrazine Hydrate : Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and direct skin contact.

-

2,3-Dichloropyrazine : This compound is an irritant. Handle with care and avoid inhalation or skin contact.

-

Waste Disposal : All chemical waste, including the filtrate and any residual solvents, should be collected in a designated chlorinated organic waste container and disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.

References

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Leveraging 2-Chloro-3-hydrazinylpyrazine for the Strategic Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives

An Application Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1] When this versatile heterocycle is fused with a pyrazine ring, it forms the pyrazolo[1,5-a]pyrazine core. This fused system has garnered significant attention in drug discovery, particularly as a potent inhibitor of various protein kinases, which are critical targets in oncology.[2][3][4][5] This guide provides a detailed technical overview and actionable protocols for the synthesis of these high-value pyrazolo[1,5-a]pyrazine derivatives, utilizing the bifunctional building block, 2-Chloro-3-hydrazinylpyrazine. We will explore the foundational cyclocondensation strategy, provide step-by-step experimental procedures, and discuss post-synthetic modifications that enable the creation of diverse chemical libraries for drug development programs.

The Strategic Advantage of this compound

The synthetic utility of this compound lies in its distinct reactive sites. The hydrazinyl group (-NHNH₂) serves as a potent bis-nucleophile, primed for cyclization reactions, while the chloro-substituent on the electron-deficient pyrazine ring provides a reactive handle for subsequent functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.[3][6] This inherent duality allows for a modular and efficient approach to building molecular complexity.

The primary synthetic route, a variation of the classic Knorr pyrazole synthesis, involves the cyclocondensation of the hydrazinyl moiety with a 1,3-bielectrophilic partner, most commonly a 1,3-dicarbonyl compound.[7][8][9][10] This reaction proceeds through a sequence of condensation and dehydration steps to forge the pyrazole ring, yielding the fused pyrazolo[1,5-a]pyrazine scaffold.

Mechanism & Regioselectivity Considerations

The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazole ring.

When an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester) is used, the reaction can potentially yield two different regioisomers. The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the relative nucleophilicity of the two hydrazine nitrogens. Typically, the more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks the more electrophilic carbonyl carbon (usually the ketone over the ester) first.[7][11] Reaction conditions, such as pH, can be fine-tuned to favor the formation of a specific isomer.

General Synthetic Scheme

Caption: General cyclocondensation reaction to form the pyrazolo[1,5-a]pyrazine core.

Experimental Protocols and Methodologies

These protocols are designed to be self-validating, with integrated checkpoints for monitoring and characterization.

Protocol 1: Synthesis of 4-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrazine

This protocol utilizes a symmetrical dicarbonyl compound, acetylacetone, to avoid regioselectivity issues, providing a straightforward entry into the target scaffold.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis of a model pyrazolo[1,5-a]pyrazine.

Step-by-Step Methodology:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), ethanol (approx. 0.2 M concentration), and acetylacetone (1.1 eq).

-

Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

-

Validation Checkpoint (TLC): Monitor the reaction's progress by thin-layer chromatography (TLC) using a 50:50 ethyl acetate/hexane mobile phase. The disappearance of the starting hydrazine and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add cold deionized water to the concentrated mixture to precipitate the product.

-

Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure of 4-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrazine using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Representative 1,3-Dicarbonyl Reactants

| 1,3-Dicarbonyl Compound | Expected Product(s) | Key Considerations |

| Acetylacetone | 4-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrazine | Symmetrical; single product expected. |

| Ethyl Acetoacetate | 4-Chloro-3-methyl-2-oxo-pyrazolo[1,5-a]pyrazine & Isomer | Unsymmetrical; potential for regioisomers. The pyrazolone tautomer is often favored.[7] |

| Dibenzoylmethane | 4-Chloro-2,3-diphenylpyrazolo[1,5-a]pyrazine | Symmetrical; product may have lower solubility. |

| 1,1,1-Trifluoro-2,4-pentanedione | 4-Chloro-2-methyl-3-(trifluoromethyl)pyrazolo[1,5-a]pyrazine & Isomer | Highly unsymmetrical due to the electron-withdrawing CF₃ group; reaction is highly regioselective.[11] |

Protocol 2: Post-Synthetic Modification via Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent at the C4 position of the pyrazolo[1,5-a]pyrazine core is activated towards nucleophilic attack. This allows for the introduction of various functional groups, which is a critical step in building a library of analogues for structure-activity relationship (SAR) studies.

Reaction Scheme

Caption: SNAr functionalization of the pyrazolo[1,5-a]pyrazine core.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed microwave vial, combine the 4-Chloro-pyrazolo[1,5-a]pyrazine derivative (1.0 eq), the desired amine nucleophile (e.g., morpholine, 1.5 eq), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), and a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).

-

Causality: A polar aprotic solvent is used to solvate the charged Meisenheimer complex intermediate, stabilizing it and accelerating the reaction. A base is required to neutralize the HCl generated during the reaction.

-

-

Reaction: Heat the reaction mixture using microwave irradiation (e.g., 120-150°C) for 30-90 minutes. Alternatively, conventional heating can be used, but may require longer reaction times.

-

Validation Checkpoint (LC-MS): Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the product with the expected mass.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue using flash column chromatography on silica gel to isolate the desired product.

-